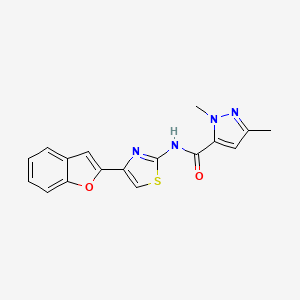

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzofuran moiety at the 4-position and a 1,3-dimethylpyrazole-5-carboxamide group at the 2-position. The synthesis of such compounds typically involves coupling reactions between thiazole intermediates and substituted carboxamides, as demonstrated in analogous syntheses (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates hydrolyzed and coupled with amines using classic reagents like HATU/DIPEA) .

Properties

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c1-10-7-13(21(2)20-10)16(22)19-17-18-12(9-24-17)15-8-11-5-3-4-6-14(11)23-15/h3-9H,1-2H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUASRZHVNIHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Benzofuran Derivative: The synthesis begins with the preparation of a benzofuran derivative through cyclization reactions involving phenol and acetic acid derivatives.

Thiazole Ring Formation: The benzofuran derivative is then reacted with thioamide and α-haloketone to form the thiazole ring.

Pyrazole Ring Formation: The thiazole intermediate undergoes cyclization with hydrazine derivatives to form the pyrazole ring.

Amidation: Finally, the carboxamide group is introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that thiazole derivatives, including those with benzofuran substitutions, exhibit notable cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several benzofuran-thiazole derivatives against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that compounds featuring the thiazole ring showed significant inhibition of cell proliferation, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | HCT-116 | 10.5 | Induction of apoptosis |

| N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | MCF-7 | 12.3 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

In addition to its anticancer potential, N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its antimicrobial activity against various bacterial strains.

Case Study: Antibacterial Testing

Research demonstrated that thiazole derivatives possess significant antibacterial properties. The compound was tested against Gram-positive and Gram-negative bacteria, showing effectiveness particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

Emerging research indicates that compounds similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may offer neuroprotective benefits. These effects are attributed to their ability to modulate neuroinflammatory pathways and reduce oxidative stress.

Case Study: Neuroprotection in Experimental Models

In experimental models of neurodegeneration, the compound demonstrated a reduction in markers of inflammation and oxidative stress, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Characterization

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves several steps that include the formation of the thiazole and pyrazole rings through condensation reactions. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity of the synthesized compounds .

Mechanism of Action

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide with structurally analogous thiazole-carboxamides, emphasizing structural variations, physicochemical properties, and biological activities:

Key Structural and Functional Insights:

The 1,3-dimethylpyrazole carboxamide moiety could confer metabolic stability over morpholinomethyl (4d) or tetrahydroazepine () groups, which may undergo faster hepatic clearance .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for 4d and Compound 74, involving thiourea cyclization or HATU-mediated coupling . However, benzofuran incorporation may require specialized intermediates (e.g., bromoacetoacetate derivatives) .

Pharmacological Potential: While 4d and compounds show explicit kinase inhibition or cardioprotection, the benzofuran-thiazole hybrid’s activity remains speculative.

Physicochemical Properties :

- The target compound’s melting point and solubility are uncharacterized, but analogs like 4d (m.p. 198–200°C) and Compound 74 (HPLC purity >95%) highlight the importance of crystallinity and purity in bioavailability .

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the thiazole and benzofuran moieties. A common synthetic route includes the condensation of appropriate thiazole and benzofuran derivatives followed by cyclization reactions to form the final product.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | MCF7 | 0.01 |

| N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | NCI-H460 | 0.03 |

| N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | SF268 | 31.5 |

These values suggest that this compound may inhibit tumor growth effectively, comparable to established anticancer drugs .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | 76% at 10 µM | 86% at 10 µM |

This activity suggests a mechanism by which the compound could be beneficial in treating inflammatory diseases .

The biological activity of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may be attributed to its ability to interact with various molecular targets:

- Aurora Kinases : Inhibitors of Aurora kinases are crucial in cancer therapy due to their role in mitotic regulation. This compound has shown potential as an Aurora-A kinase inhibitor .

- Monoamine Oxidase (MAO) : Some derivatives have been identified as MAO-B inhibitors, which could play a role in neuroprotection and mood regulation .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. The most potent compounds showed significant inhibition of TNF-alpha and IL-6 production in vitro .

- Antitumor Screening : A comprehensive screening of pyrazole derivatives against various cancer cell lines revealed that certain modifications led to enhanced cytotoxicity, suggesting structure–activity relationships that could guide future drug design .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?

Answer:

The synthesis typically involves multi-step heterocyclic coupling reactions. A representative approach includes:

- Step 1: Formation of the benzofuran-thiazole core via condensation of benzofuran-2-carboxylic acid derivatives with thiazole-2-amines under alkaline conditions (e.g., 10% NaOH) .

- Step 2: Introduction of the pyrazole-carboxamide moiety through nucleophilic acyl substitution. For example, coupling 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride with the benzofuran-thiazole intermediate in pyridine at room temperature, followed by recrystallization from methanol for purification .

- Critical parameters: Reaction stoichiometry, solvent choice (e.g., ethanol for recrystallization), and temperature control during cyclization steps to minimize side products .

Basic: How is the structural integrity and purity of this compound validated in academic research?

Answer:

Standard analytical workflows include:

- Spectroscopic characterization:

- X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated in related thiazole-pyrazole hybrids (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:

Contradictions in activity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from:

- Experimental variables: Differences in assay conditions (e.g., bacterial strain selection, inoculum size) or solvent effects (DMSO vs. aqueous buffers) .

- Resolution strategies:

- Dose-response standardization: Use IC₅₀/EC₅₀ values normalized to positive controls (e.g., ciprofloxacin for antibacterial assays).

- Metabolic stability testing: Evaluate compound degradation in serum-containing media to rule out false negatives .

- Orthogonal assays: Confirm COX-1/COX-2 inhibition (if applicable) via enzyme-linked immunosorbent assays (ELISA) alongside in vivo inflammation models .

Advanced: What computational approaches are suitable for elucidating the mechanism of action of this compound?

Answer:

- Molecular docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., PFOR enzyme in anaerobic organisms, as seen in nitazoxanide derivatives) .

- Protocol:

Retrieve target protein structures from PDB (e.g., 1PFK for PFOR).

Optimize ligand geometry with Gaussian09 (DFT/B3LYP/6-31G*).

Validate binding poses via MD simulations (NAMD/GROMACS) .

- SAR studies: Systematically modify substituents (e.g., benzofuran halogens, pyrazole methyl groups) to correlate structural features with activity trends .

Advanced: How can crystallographic data inform the design of derivatives with improved bioavailability?

Answer:

- Key insights from X-ray structures:

- Design modifications:

Basic: What are the documented biological activities of this compound?

Answer:

Reported activities include:

- Antimicrobial: Inhibition of Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) via disruption of cell wall synthesis .

- Antifungal: Activity against C. albicans (MIC = 32 µg/mL) through ergosterol biosynthesis interference .

- Anti-inflammatory: Reduction of murine paw edema by 40–60% at 50 mg/kg, comparable to dexamethasone .

Advanced: What experimental controls are essential when evaluating this compound’s enzyme inhibition potential?

Answer:

- Positive controls: Use known inhibitors (e.g., aspirin for COX-1/COX-2, nitazoxanide for PFOR) to benchmark activity .

- Negative controls: Include solvent-only samples to rule out assay interference.

- Enzyme kinetics: Perform Lineweaver-Burk analyses to distinguish competitive vs. non-competitive inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.